molecular formula C10H17N3O3 B2967048 tert-butyl 2-[4-(2-hydroxyethyl)-1H-1,2,3-triazol-1-yl]acetate CAS No. 1864016-50-1

tert-butyl 2-[4-(2-hydroxyethyl)-1H-1,2,3-triazol-1-yl]acetate

Cat. No.: B2967048
CAS No.: 1864016-50-1
M. Wt: 227.264
InChI Key: OWKHTMBSAGQLDT-UHFFFAOYSA-N
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Description

tert-Butyl 2-[4-(2-hydroxyethyl)-1H-1,2,3-triazol-1-yl]acetate is a high-purity chemical intermediate designed for advanced research and development applications . This compound features a 1,2,3-triazole core, a privileged scaffold in medicinal chemistry known for its metabolic stability, hydrogen-bonding capacity, and role as a bioisostere for amide and ester functional groups . The molecular structure incorporates two key functional handles: a tert-butyl ester and a 2-hydroxyethyl side chain on the triazole ring. This makes the molecule a versatile building block for further synthetic modification using techniques such as ester hydrolysis or functionalization of the hydroxyl group . The 1,2,3-triazole motif is of significant interest in drug discovery. It is frequently employed in the synthesis of potential therapeutics, including agents targeting the central nervous system, such as cholinesterase inhibitors for neurodegenerative disease research and agonists for receptors like GPR88 . Furthermore, triazole-containing compounds are widely investigated for their antimicrobial and antifungal properties . Researchers can utilize this compound as a critical intermediate to construct more complex molecules for screening and development in these and other therapeutic areas. This product is intended for use as a heterocyclic building block in organic synthesis and pharmaceutical R&D. It is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

tert-butyl 2-[4-(2-hydroxyethyl)triazol-1-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O3/c1-10(2,3)16-9(15)7-13-6-8(4-5-14)11-12-13/h6,14H,4-5,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWKHTMBSAGQLDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CN1C=C(N=N1)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-[4-(2-hydroxyethyl)-1H-1,2,3-triazol-1-yl]acetate typically involves the following steps:

  • Preparation of 1,2,3-Triazole Derivative:

  • Introduction of the Hydroxyethyl Group: The hydroxyethyl group can be introduced through nucleophilic substitution reactions, where a suitable leaving group on the triazole ring is replaced by the hydroxyethyl group.

  • Esterification: The final step involves the esterification of the hydroxyethyl-substituted triazole with tert-butyl alcohol in the presence of an acid catalyst to form the desired ester.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of automated systems for the precise control of reaction conditions, such as temperature and pressure, ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 2-[4-(2-hydroxyethyl)-1H-1,2,3-triazol-1-yl]acetate can undergo various chemical reactions, including:

  • Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.

  • Reduction: The triazole ring can be reduced to form a corresponding amine.

  • Substitution: The ester group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

  • Substitution: Nucleophiles like ammonia (NH3) and amines can be used for substitution reactions.

Major Products Formed:

  • Oxidation: Formation of carboxylic acid derivatives.

  • Reduction: Formation of triazole-based amines.

  • Substitution: Formation of various substituted esters and amides.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand cellular processes and interactions. Medicine: Industry: It is used in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which tert-butyl 2-[4-(2-hydroxyethyl)-1H-1,2,3-triazol-1-yl]acetate exerts its effects depends on its specific application. In drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications in Triazole Derivatives

Substituent Effects on the Triazole Ring
Compound Name Substituent at Triazole 4-Position Key Features Reference
tert-Butyl 2-[4-(2-hydroxyethyl)-1H-1,2,3-triazol-1-yl]acetate 2-Hydroxyethyl Hydrophilic, hydrogen-bonding capability
Methyl 2-[4-(2-hydroxyethyl)-1H-1,2,3-triazol-1-yl]acetate 2-Hydroxyethyl Methyl ester instead of tert-butyl; lower steric hindrance
tert-Butyl 2-(4-((2-(3-oxobenzo[d]isothiazol-2(3H)-yl)acetamido)methyl)-1H-1,2,3-triazol-1-yl)acetate (4o) Benz[d]isothiazol-3(2H)-one Enhanced aromaticity for protease inhibition; higher melting point (177–179°C)
tert-Butyl 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)acetate Dibromo substituents Increased molecular weight (341.00 g/mol); potential steric hindrance
Ethyl 2-(4-(6-chloro-2-methylpyridin-3-yl)-1H-1,2,3-triazol-1-yl)acetate Chloromethylpyridinyl Aromatic π-π interactions; antiviral applications

Key Observations :

  • The 2-hydroxyethyl group enhances water solubility compared to hydrophobic substituents like trifluoromethyl or tert-butyl .
Ester Group Variations
Compound Name Ester Group Role
This compound tert-Butyl Protects carboxylic acid; enhances stability during synthesis
Methyl 2-[4-(2-hydroxyethyl)-1H-1,2,3-triazol-1-yl]acetate Methyl Easier deprotection but lower solubility in organic phases
Ethyl 2-[4-(3,4-dimethoxyphenyl)-1H-1,2,3-triazol-1-yl]acetate Ethyl Balances lipophilicity and metabolic stability

Key Observations :

  • tert-Butyl esters are preferred for intermediates requiring prolonged storage or harsh reaction conditions .
  • Methyl/ethyl esters are more labile and suitable for rapid deprotection .

Biological Activity

Tert-butyl 2-[4-(2-hydroxyethyl)-1H-1,2,3-triazol-1-yl]acetate (CAS Number: 121552734) is a compound of interest due to its structural characteristics and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The molecular formula for this compound is C10H17N3O3. The compound features a triazole ring, which is known for its biological significance in medicinal chemistry. The structural representation can be summarized as follows:

PropertyValue
Molecular FormulaC10H17N3O3
SMILESCC(C)(C)OC(=O)CN1C=C(N=N1)CCO
InChIInChI=1S/C10H17N3O3/c1-10(2,3)16-9(15)7-13-6-8(4-5-14)11-12-13/h6,14H,4-5,7H2,1-3H3

The biological activity of this compound is primarily attributed to the triazole moiety. Triazoles are known to interact with various biological targets, including enzymes and receptors involved in cell signaling pathways. The hydroxyl group in the side chain may enhance solubility and bioavailability, potentially leading to increased efficacy in biological systems.

Case Studies

Several case studies highlight the potential applications of triazole-containing compounds:

  • Inhibition of Tumor Growth : A study focusing on triazole derivatives reported their ability to induce apoptosis in cancer cells while sparing non-tumorigenic cells. This selectivity suggests that modifications like those found in this compound could enhance therapeutic profiles .
  • Antimicrobial Efficacy : Research on similar compounds has demonstrated effective inhibition of pathogenic fungi such as Candida species. These findings support the exploration of this compound as a potential antifungal agent .

Research Findings

Current literature does not provide extensive data specifically on this compound; however, the following general findings about triazole derivatives can be noted:

Activity TypeRelated Findings
AnticancerSignificant growth inhibition in various cancer lines
AntifungalEffective against common fungal pathogens
Enzyme InhibitionPotential to inhibit key metabolic enzymes

Q & A

Q. Basic

  • X-ray crystallography : Resolves absolute configuration and bond lengths (mean C–C = 0.002 Å ).
  • NMR spectroscopy : 1^1H and 13^13C NMR identify substituent effects on triazole ring electron density (e.g., deshielding of triazole protons at δ 7.8–8.2 ppm ).
  • Mass spectrometry : HRMS confirms molecular ion ([M+H]+^+ at m/z 284.1372) and fragmentation patterns .

Q. Advanced

  • DFT calculations : Map frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity. For triazole derivatives, gaps of ~4.5 eV correlate with antimicrobial activity .
  • In situ IR spectroscopy : Monitor reaction intermediates (e.g., azide stretching at 2100 cm1^{-1}) to refine mechanistic models .

How can researchers design experiments to evaluate the biological activity of this compound?

Advanced
Leverage structure-activity relationship (SAR) principles:

  • Functional group variation : Replace the hydroxyethyl group with methyl or phenyl to assess hydrophobicity effects on membrane permeability .
  • Assay selection :
    • Antimicrobial : Broth microdilution (MIC) against S. aureus and E. coli .
    • Anticancer : MTT assay on HeLa cells, with IC50_{50} values <50 µM indicating potency .
  • Docking studies : Use AutoDock Vina to simulate binding to target proteins (e.g., fungal CYP51 for antifungal activity) .

What computational tools are effective for predicting reaction pathways and optimizing catalysis?

Q. Advanced

  • Reaction path search software (e.g., GRRM): Identifies low-energy pathways for CuAAC, minimizing side products like 1,5-disubstituted triazoles .
  • Machine learning (ML) : Train models on triazole reaction datasets to predict optimal catalysts (e.g., Cu(I)/TBTA vs. Ru(II)) and solvent systems .
  • Microkinetic modeling : Integrate rate constants from DFT (e.g., activation energy ~25 kcal/mol) to simulate time-dependent yields .

How do solvent and temperature gradients impact the stability of this compound during storage?

Q. Basic

  • Stability tests : HPLC monitoring under varying conditions:
    • Aqueous buffers (pH 7.4) : Hydrolysis of the tert-butyl ester occurs at >40°C, with t1/2_{1/2} = 72 hours .
    • Dry DMSO : Stable for >6 months at −20°C .

Q. Advanced

  • Accelerated stability studies : Use Arrhenius equations (Ea_a ~15 kJ/mol) to extrapolate degradation rates for long-term storage .

What strategies address low reproducibility in scaled-up synthesis?

Q. Advanced

  • Design of Experiments (DOE) : Use factorial designs to test variables (catalyst loading, temperature). For 10 g batches, optimal conditions: 5 mol% Cu(I), 60°C, 12 hours .
  • Flow chemistry : Continuous reactors minimize thermal gradients, improving yield consistency (±2%) .

How can conflicting bioactivity data across studies be reconciled?

Q. Advanced

  • Meta-analysis : Normalize data using Z-score comparisons across assays .
  • Cellular uptake studies : Quantify intracellular concentrations via LC-MS to distinguish poor permeability from true inactivity .

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